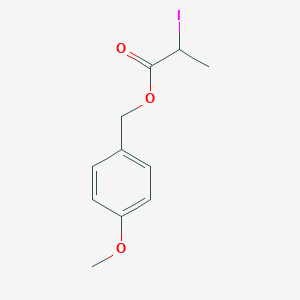
(4-Methoxyphenyl)methyl 2-iodopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)methyl 2-iodopropanoate is an organic compound that features a methoxyphenyl group attached to a methyl 2-iodopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 2-iodopropanoate typically involves the esterification of 4-methoxybenzyl alcohol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)methyl 2-iodopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives such as (4-Methoxyphenyl)methyl 2-azidopropanoate.
Reduction: Formation of (4-Methoxyphenyl)methyl 2-propanol.
Oxidation: Formation of (4-Hydroxyphenyl)methyl 2-iodopropanoate.
Applications De Recherche Scientifique
(4-Methoxyphenyl)methyl 2-iodopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to naturally occurring molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)methyl 2-iodopropanoate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)methyl 2-bromopropanoate
- (4-Methoxyphenyl)methyl 2-chloropropanoate
- (4-Methoxyphenyl)methyl 2-fluoropropanoate
Uniqueness
(4-Methoxyphenyl)methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine counterparts, allowing for a wider range of chemical transformations.
Propriétés
Formule moléculaire |
C11H13IO3 |
|---|---|
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl 2-iodopropanoate |
InChI |
InChI=1S/C11H13IO3/c1-8(12)11(13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
OXGQILGVVAAETF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















